[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine
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Overview
Description
[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group or further reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
- [5-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
- [5-(1,1-Difluoroethyl)pyridin-3-yl]ethanamine
Uniqueness:
- The position of the difluoroethyl group on the pyridine ring can significantly influence the compound’s chemical reactivity and biological activity.
- The presence of the methanamine group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEDPMXVVXOKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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